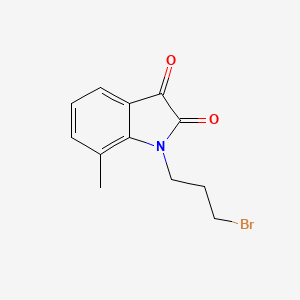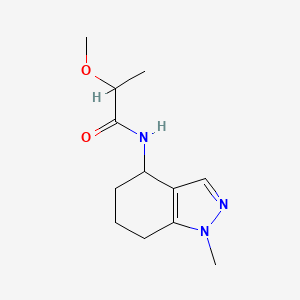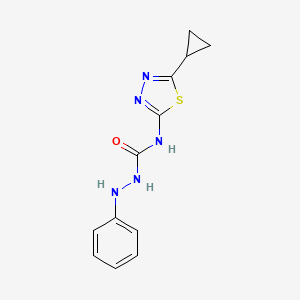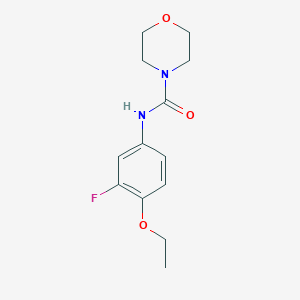
N-(4-ethoxy-3-fluorophenyl)morpholine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-ethoxy-3-fluorophenyl)morpholine-4-carboxamide, also known as EFMC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. EFMC belongs to a class of compounds known as morpholine carboxamides, which have been extensively studied for their pharmacological properties.
Aplicaciones Científicas De Investigación
N-(4-ethoxy-3-fluorophenyl)morpholine-4-carboxamide has been studied extensively for its potential applications in drug development. It has been found to exhibit promising activity against several disease targets such as cancer, inflammation, and infectious diseases. N-(4-ethoxy-3-fluorophenyl)morpholine-4-carboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. N-(4-ethoxy-3-fluorophenyl)morpholine-4-carboxamide has also been studied for its potential as an antibacterial and antifungal agent.
Mecanismo De Acción
The exact mechanism of action of N-(4-ethoxy-3-fluorophenyl)morpholine-4-carboxamide is not well understood. However, it is believed to exert its pharmacological effects by binding to specific target proteins and modulating their activity. N-(4-ethoxy-3-fluorophenyl)morpholine-4-carboxamide has been shown to bind to several protein targets such as tubulin, histone deacetylase, and cyclooxygenase-2 (COX-2). It has been proposed that N-(4-ethoxy-3-fluorophenyl)morpholine-4-carboxamide inhibits the activity of these proteins, leading to the observed pharmacological effects.
Biochemical and Physiological Effects
N-(4-ethoxy-3-fluorophenyl)morpholine-4-carboxamide has been found to exhibit several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. N-(4-ethoxy-3-fluorophenyl)morpholine-4-carboxamide has also been found to inhibit the proliferation of cancer cells by arresting the cell cycle at the G2/M phase. In addition, N-(4-ethoxy-3-fluorophenyl)morpholine-4-carboxamide has been shown to inhibit angiogenesis by suppressing the expression of vascular endothelial growth factor (VEGF). N-(4-ethoxy-3-fluorophenyl)morpholine-4-carboxamide has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-ethoxy-3-fluorophenyl)morpholine-4-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for use in experiments. N-(4-ethoxy-3-fluorophenyl)morpholine-4-carboxamide has also been found to exhibit promising activity against several disease targets, making it a potential candidate for drug development. However, N-(4-ethoxy-3-fluorophenyl)morpholine-4-carboxamide also has some limitations for lab experiments. Its exact mechanism of action is not well understood, making it difficult to design experiments to study its effects. In addition, N-(4-ethoxy-3-fluorophenyl)morpholine-4-carboxamide has not been extensively studied for its toxicity and pharmacokinetics, which could limit its potential as a drug candidate.
Direcciones Futuras
There are several future directions for research on N-(4-ethoxy-3-fluorophenyl)morpholine-4-carboxamide. One area of research could focus on elucidating the exact mechanism of action of N-(4-ethoxy-3-fluorophenyl)morpholine-4-carboxamide. This could involve studying its binding affinity to specific target proteins and analyzing its effects on downstream signaling pathways. Another area of research could focus on studying the toxicity and pharmacokinetics of N-(4-ethoxy-3-fluorophenyl)morpholine-4-carboxamide. This could involve conducting animal studies to determine its safety and efficacy in vivo. Finally, future research could focus on developing N-(4-ethoxy-3-fluorophenyl)morpholine-4-carboxamide derivatives with improved pharmacological properties, such as increased potency and selectivity for specific disease targets.
Métodos De Síntesis
The synthesis of N-(4-ethoxy-3-fluorophenyl)morpholine-4-carboxamide involves the reaction of 4-ethoxy-3-fluoroaniline with morpholine-4-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction takes place in a solvent such as dichloromethane or dimethylformamide (DMF) under an inert atmosphere. The resulting product is purified using column chromatography to obtain pure N-(4-ethoxy-3-fluorophenyl)morpholine-4-carboxamide.
Propiedades
IUPAC Name |
N-(4-ethoxy-3-fluorophenyl)morpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O3/c1-2-19-12-4-3-10(9-11(12)14)15-13(17)16-5-7-18-8-6-16/h3-4,9H,2,5-8H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZDRGPGILWCMDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)NC(=O)N2CCOCC2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2,3-dimethoxyphenyl)methyl]methanesulfonamide](/img/structure/B7530562.png)
![N-[5-(5-bromothiophen-2-yl)-1H-pyrazol-3-yl]acetamide](/img/structure/B7530569.png)
![N-[2-(3-bromo-4-fluorophenyl)ethyl]methanesulfonamide](/img/structure/B7530575.png)
![4-Oxo-4-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]butanoic acid](/img/structure/B7530578.png)
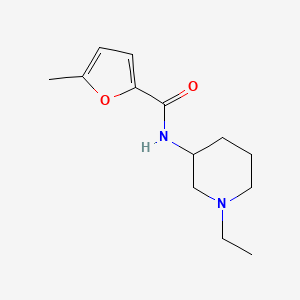
![2-[4-(2,3-dihydro-1H-inden-5-yl)-1,3-thiazol-2-yl]-N,N-dimethylacetamide](/img/structure/B7530588.png)

![(2E,4E)-N-[4-(1H-pyrazol-5-yl)phenyl]hexa-2,4-dienamide](/img/structure/B7530606.png)

